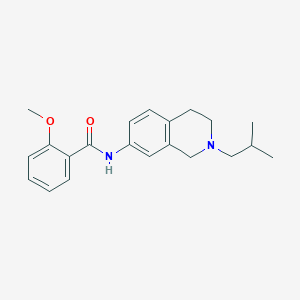
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide, also known as IBTM, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide is not fully understood. However, it is believed that N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide binds to dopamine receptors, specifically the D2 receptor subtype. This binding activity leads to the inhibition of dopamine release, which can have an impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has several advantages for use in lab experiments. This compound has a high affinity for dopamine receptors, making it a useful tool for investigating the role of dopamine in various physiological processes. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have a long half-life, which allows for extended experimental periods.
However, there are also limitations to the use of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide in lab experiments. This compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide. One area of research is the investigation of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide as a potential treatment for addiction and other psychiatric disorders. Additionally, researchers are exploring the use of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide as a diagnostic tool in PET imaging studies.
Another area of research is the development of new analogs of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide with improved pharmacological properties. Researchers are synthesizing analogs with increased potency and selectivity, which could lead to the development of new drugs for various medical conditions.
Finally, researchers are investigating the role of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide in various physiological processes, such as pain perception and locomotor activity. By understanding the mechanism of action of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new treatments for related medical conditions.
Méthodes De Synthèse
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-methoxybenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then subjected to a series of chemical reactions, including reduction and cyclization, to yield the final product. The synthesis of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to bind to dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This binding activity has led to the investigation of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide as a potential treatment for addiction and other psychiatric disorders.
In pharmacology, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been investigated for its potential use as a diagnostic tool in positron emission tomography (PET) imaging studies.
In medicinal chemistry, N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide has been used as a lead compound for the development of new drugs. Researchers have synthesized analogs of N-(2-isobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-2-methoxybenzamide with improved pharmacological properties, such as increased potency and selectivity.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)13-23-11-10-16-8-9-18(12-17(16)14-23)22-21(24)19-6-4-5-7-20(19)25-3/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSTKSVEKCVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)

![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5104958.png)
![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)

![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5104971.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B5104973.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)

![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B5104989.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5105006.png)
![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)
